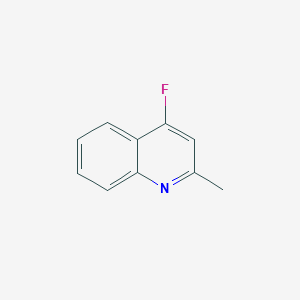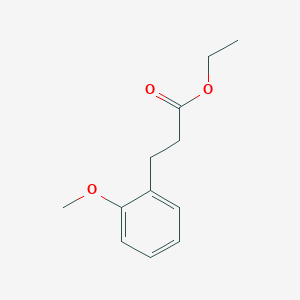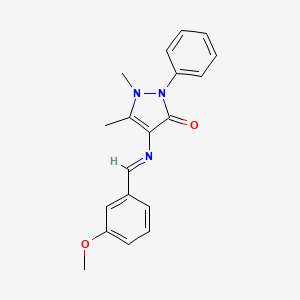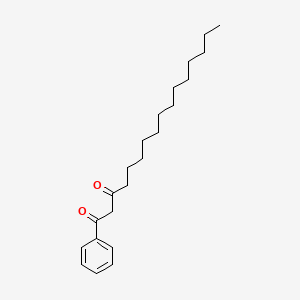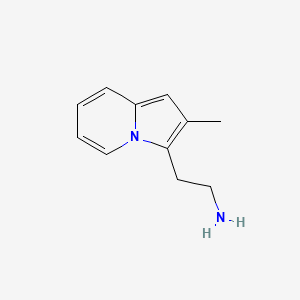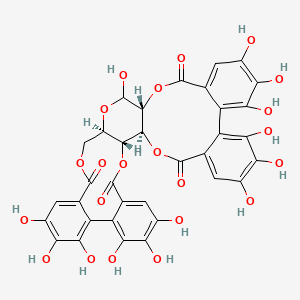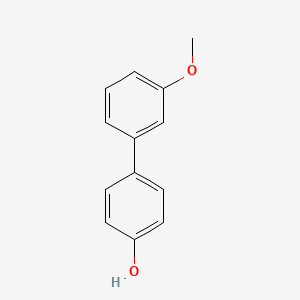
4-(3-Methoxyphenyl)phenol
Descripción general
Descripción
4-(3-Methoxyphenyl)phenol is a phenolic glycoside which is isolated from commercial Adenophora roots .
Synthesis Analysis
Phenols can be synthesized through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a compound similar to this compound involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis
Phenolic compounds like this compound are made of one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Chemical Reactions Analysis
Phenols and phenoxide ions are very reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación
Overview
4-(3-Methoxyphenyl)phenol is a chemical compound that has been the subject of various scientific studies due to its potential applications in different fields. The compound belongs to a broader class of chemicals known as phenolic compounds, which are known for their diverse biological and pharmacological effects.
Antioxidant and Anticancer Properties
Phenolic compounds, including structures similar to this compound, have been widely studied for their antioxidant properties. These compounds can neutralize free radicals and thus prevent oxidative stress, a condition associated with various chronic diseases including cancer. Research has shown that phenolic compounds can modulate several signaling pathways, potentially inhibiting tumor growth and proliferation. For instance, studies on compounds like eugenol and its analogs have highlighted their antioxidant, anti-inflammatory, and anticancer activities, suggesting a potential for chemopreventive applications in cancer treatment (Zari et al., 2021).
Anti-inflammatory Effects
The anti-inflammatory effects of phenolic compounds are also well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and mediate other inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases. The pharmacological review of chlorogenic acid, a phenolic compound, has revealed its anti-inflammatory properties along with other therapeutic roles like hepatoprotective, cardioprotective, and neuroprotective effects (Naveed et al., 2018).
Environmental Applications
Phenolic compounds have been explored for their environmental applications as well. Studies on the adsorption behavior of phenolic compounds on activated carbon have provided insights into their potential use in water purification processes. The adsorption of phenolic compounds like phenol and 4-nitrophenol on granular activated carbon has been investigated, showing promising results for the removal of these pollutants from water sources (Kumar et al., 2007).
Safety and Hazards
Direcciones Futuras
Recent research has focused on the synthesis and applications of m-Aryloxy phenols, which includes 4-(3-Methoxyphenyl)phenol. These compounds have potential biological activities, including anti-tumor and anti-inflammatory effects . Another study has shown that a novel synthetic analogue of this compound has potent anti-inflammatory and anti-arthritic activities .
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Methoxyphenyl)phenol, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is also involved in a number of autoimmune diseases .
Mode of Action
MMPP acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3, thereby regulating the expression of pro-inflammatory factors . This interaction results in the suppression of the inflammatory response, which is beneficial in conditions like rheumatoid arthritis .
Biochemical Pathways
The inhibition of STAT3 by MMPP affects several biochemical pathways. It leads to the downregulation of pro-inflammatory responses . This includes the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in the inflammatory response . Additionally, MMPP also inhibits the activation of p38 and monoamine oxidase B (MAO-B), further contributing to its anti-inflammatory and anti-arthritic activities .
Result of Action
The inhibition of STAT3 by MMPP results in a strong anti-inflammatory response . In models of rheumatoid arthritis, MMPP has been shown to significantly inhibit pro-inflammatory responses, leading to a reduction in arthritis symptoms . In models of neurodegeneration, MMPP has been shown to protect against dopaminergic cell loss and behavioral impairment .
Action Environment
The efficacy and stability of MMPP can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that the compound’s anti-inflammatory effects can be augmented by inhibitors of the mitogen-activated protein kinase (MAPK) pathway . This suggests that the cellular environment and presence of other signaling molecules can impact the action of MMPP.
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds like 4-(3-Methoxyphenyl)phenol can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the biochemical reactions in which this compound is involved.
Cellular Effects
Related compounds have been shown to have anti-inflammatory properties and can influence cell function
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can undergo changes over time, including degradation
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
It is likely that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles within the cell
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZXHAGDCYWOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499332 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71022-86-1 | |
| Record name | 3′-Methoxy[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71022-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

